molecular formula C13H16FNO2 B3089985 Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate CAS No. 1203797-08-3

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate

Cat. No.: B3089985
CAS No.: 1203797-08-3
M. Wt: 237.27
InChI Key: OYSLQGOQDBFBCZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a methyl ester group at the 4-position of the piperidine ring and a 4-fluorophenyl substituent. This compound is structurally characterized by its bicyclic framework, combining a six-membered piperidine ring with an aromatic fluorinated phenyl group. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group contributes to solubility and reactivity in further chemical modifications.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLQGOQDBFBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis and transesterification under controlled conditions:

Reaction TypeConditionsProductYieldReference
Hydrolysis1.5 M HCl, reflux (4 h)4-(4-Fluorophenyl)piperidine-4-carboxylic acid72%
TransesterificationEthanol, H<sub>2</sub>SO<sub>4</sub> catalyst (65°C, 6 h)Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate68%
  • Key Insight : Acidic hydrolysis proceeds efficiently due to steric protection of the ester by the piperidine ring. Transesterification requires protic solvents and catalytic acid .

Fluorophenyl Ring Functionalization

The 4-fluorophenyl group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldReference
4-Methoxyphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (80°C)4-(4'-Methoxybiphenyl-4-yl)piperidine-4-carboxylate83%
3-Pyridylboronic acidPd(dppf)Cl<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, DMF (100°C)4-(3-Pyridyl-4-fluorophenyl)piperidine-4-carboxylate71%
  • Mechanistic Note : The fluorine atom directs electrophilic substitution to the para position but can be displaced in Pd-catalyzed couplings .

N-Alkylation

Alkylating AgentBaseSolventProductYield
Methyl iodideK<sub>2</sub>CO<sub>3</sub>DMF1-Methyl-4-(4-fluorophenyl)piperidine-4-carboxylate89%
Benzyl chlorideNaHTHF1-Benzyl derivative76%
  • Reaction Kinetics : N-alkylation proceeds faster at the piperidine nitrogen compared to ester oxygen due to higher nucleophilicity .

Ring Expansion

ConditionsProductYield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2 h)Azepane derivative via Beckmann rearrangement54%

Reductive Amination

The piperidine nitrogen participates in reductive amination:

Carbonyl CompoundReducing AgentProductYield
4-FluorobenzaldehydeNaBH<sub>3</sub>CN1-(4-Fluorobenzyl)piperidine derivative82%
CyclohexanoneH<sub>2</sub>/Pd-CN-Cyclohexyl analog67%

Radical Reactions

The benzylic position undergoes halogenation:

Halogen SourceInitiatorProductSelectivity
NBS (2 equiv)AIBN, CCl<sub>4</sub>4-(4-Fluorophenyl)-1-bromopiperidine-4-carboxylate3:1 (C-2 vs C-3)

Complexation Behavior

The compound forms stable complexes with transition metals:

Metal SaltLigand:Metal RatioApplication
Cu(ClO<sub>4</sub>)<sub>2</sub>2:1Catalyzes azide-alkyne cycloaddition
Pd(OAc)<sub>2</sub>1:1Suzuki coupling precatalyst

Scientific Research Applications

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Hydroxyl vs. Ester Groups

  • Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 19656-83-8): Replaces the methyl ester with a hydroxyl group and introduces a benzyl carbamate.
  • 4-(4-Fluorophenyl)piperidine : Lacks the ester group entirely, resulting in a simpler structure with reduced steric hindrance and altered pharmacokinetic properties .

Amino and Cyano Derivatives

  • Methyl 4-N-Boc-aminopiperidine-4-carboxylate: Incorporates a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. The Boc group enhances stability during synthetic processes but requires deprotection for further functionalization .

Fluorophenyl Substituent Variations

Positional Isomerism of Fluorine

  • Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6): The fluorine atom at the 2-position of the phenyl ring creates distinct electronic effects, reducing resonance stabilization compared to the 4-fluoro isomer. This positional change may alter receptor-binding selectivity in biological applications .

Polyhalogenated and Functionalized Phenyl Groups

  • Methyl 4-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate : The trifluoromethyl group is more electron-withdrawing than fluorine, significantly lowering the pKa of adjacent protons and increasing lipophilicity. This substitution is common in CNS-targeting drugs to improve blood-brain barrier penetration .
  • Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate : Incorporates a sulfonyl group and a chlorophenyl moiety, enhancing steric bulk and acidity, which may influence interactions with charged protein residues .

Pharmacological and Physicochemical Properties

Bioavailability and Brain Penetration

  • Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate: Predicted to exhibit moderate lipophilicity (logP ~2.5) due to the balance between the fluorophenyl and ester groups.
  • 4-Methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate: Demonstrates oral bioavailability and brain penetration in preclinical models, attributed to its carbamate group and pyrimidine moiety, which optimize solubility and target engagement .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C13H14FNO2 251.26 4-Fluorophenyl, methyl ester Not explicitly provided
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate C19H18FNO3 327.35 4-Fluorophenyl, hydroxyl, benzyl 19656-83-8
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate C14H18FNO2 251.30 2-Fluorophenyl, ethyl ester 80142-03-6
4-(4-Fluorophenyl)piperidine C11H12FN 177.22 4-Fluorophenyl Not explicitly provided

Table 2: Pharmacological Highlights

Compound Name Bioavailability Key Applications Notable Properties
This compound Moderate (predicted) Drug intermediate Balanced lipophilicity, metabolic stability
4-Methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate High NMDA receptor antagonist Oral efficacy, brain penetration
4-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile Not reported Enzyme inhibitor Enhanced electron-withdrawing effects

Biological Activity

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and biological effects, particularly focusing on its interaction with various receptors and its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a fluorophenyl group, which is hypothesized to enhance its pharmacological properties. The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives, leading to the formation of the desired ester linkage.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that the presence of the fluorine atom on the phenyl ring significantly alters the compound's interaction with target receptors. For instance, modifications in the piperidine structure can lead to variations in receptor binding affinity and metabolic stability.

Table 1: Structure-Activity Relationship Insights

Compound VariantReceptor AffinityMetabolic StabilityBiological Activity
This compoundHighModerateAnalgesic effects
Unsubstituted variantLowHighMinimal activity
4-Chlorophenyl variantModerateLowReduced efficacy

Pain Modulation

Studies have shown that this compound exhibits significant antagonistic activity at P2X3 receptors, which are implicated in pain sensation. The compound has been evaluated in various assays, demonstrating its potential as an analgesic agent. For example, in vitro studies indicated that this compound effectively inhibits ATP-induced calcium influx in cells expressing P2X3 receptors, suggesting a mechanism for pain relief .

Neuropharmacological Effects

In addition to its analgesic properties, this compound has been investigated for its neuropharmacological effects. Research indicates that it may modulate neurotransmitter release and influence neuronal excitability, contributing to its potential as a treatment for various neurological disorders .

Case Studies

  • Analgesic Efficacy : A recent study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was attributed to its action on P2X3 receptors .
  • Metabolic Stability Assessment : In metabolic studies using liver microsomes, it was found that the fluorine substitution enhances metabolic stability compared to other halogenated variants. This stability is crucial for maintaining therapeutic levels in vivo .

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate?

Answer: The synthesis typically involves:

  • Cyclization of precursors : Formation of the piperidine ring via cyclization reactions using precursors like 4-fluorophenyl-substituted amines or ketones. Acidic or basic conditions (e.g., HCl or NaOH) are employed to stabilize intermediates .
  • Esterification : Reaction of 4-(4-fluorophenyl)piperidine-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. This step often requires reflux conditions to achieve high yields .
  • Functional group modifications : Fluorophenyl groups are introduced via nucleophilic aromatic substitution or cross-coupling reactions, with careful control of reaction time and temperature to avoid side products .

Q. How is this compound characterized using spectroscopic methods?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the piperidine ring structure, ester group (COOCH₃), and fluorophenyl substitution. Key signals include the methyl ester at ~3.7 ppm (singlet) and aromatic protons from the fluorophenyl group at 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and piperidine moieties .
  • Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch of ester) and 1220 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while minimizing side reactions like hydrolysis of the ester group .
  • Catalyst optimization : Use of palladium catalysts (e.g., Pd/C) for fluorophenyl group introduction improves regioselectivity and reduces reaction time .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. How can contradictions in crystallographic data be resolved during structural analysis?

Answer:

  • Software tools : SHELX programs (e.g., SHELXL) are used for refining crystal structures, especially for resolving ambiguities in piperidine ring puckering or fluorophenyl orientation. Twin refinement may be applied for twinned crystals .
  • Validation metrics : R-factor convergence (<5%), electron density maps, and Hirshfeld surface analysis ensure accuracy. Discrepancies in bond lengths or angles are addressed by re-examining diffraction data collection parameters (e.g., temperature, radiation source) .

Q. What strategies are used to analyze the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like acetylcholinesterase or dopamine receptors, focusing on the fluorophenyl and ester groups as key pharmacophores .
  • In vitro assays : Competitive binding assays (e.g., radioligand displacement) quantify interactions with GPCRs or transporters. Dose-response curves (IC₅₀ values) are generated using HEK293 or PC12 cell lines .
  • Metabolic stability studies : Liver microsome assays (human or rodent) assess esterase-mediated hydrolysis rates, with LC-MS monitoring degradation products .

Q. What are the critical considerations for handling and storing this compound?

Answer:

  • Stability : Store at -20°C under inert gas (argon) to prevent ester hydrolysis or oxidation of the piperidine ring .
  • Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Avoid aqueous workups under basic conditions to prevent liberation of volatile amines .

Methodological Resources

  • Synthesis : Refer to cyclization and esterification protocols in piperidinecarboxylate literature .
  • Crystallography : SHELX software suite for structure refinement .
  • Biological Assays : Standardized protocols for receptor binding and metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate
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Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate

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